Biotin-PEG12-hydrazide

描述

属性

分子式 |

C37H71N5O15S |

|---|---|

分子量 |

858.1 g/mol |

IUPAC 名称 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C37H71N5O15S/c38-42-35(44)5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-30-57-28-26-55-24-22-53-20-18-51-16-14-49-12-10-47-8-6-39-34(43)4-2-1-3-33-36-32(31-58-33)40-37(45)41-36/h32-33,36H,1-31,38H2,(H,39,43)(H,42,44)(H2,40,41,45)/t32-,33-,36-/m0/s1 |

InChI 键 |

SALYVOZTJSDBLB-UEMWQVMZSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Biotin-PEG12-hydrazide |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG12-hydrazide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG12-hydrazide, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and various research applications. This document details its chemical structure, physicochemical properties, and common experimental procedures, offering valuable insights for professionals in the fields of biochemistry, drug development, and materials science.

Core Structure and Functional Components

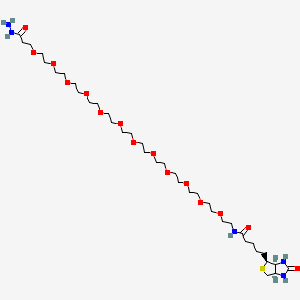

This compound is a molecule composed of three key functional units: a biotin (B1667282) moiety, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydrazide group.[1] Each component imparts specific and advantageous characteristics to the overall molecule.

-

Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific binding affinity for avidin (B1170675) and streptavidin proteins. This strong interaction is fundamental to many detection, purification, and immobilization assays in biotechnology.

-

PEG12 Spacer: The 12-unit polyethylene glycol chain is a hydrophilic and flexible spacer.[1] This PEG linker enhances the water solubility of the molecule and any conjugate it forms.[1][2] Furthermore, it reduces steric hindrance, providing sufficient distance between the biotin and the conjugated molecule to ensure efficient binding to avidin or streptavidin.[1] The PEG spacer is also known for its ability to reduce non-specific interactions and improve the biocompatibility of the resulting conjugate.[3]

-

Hydrazide Group: The terminal hydrazide (-NH-NH2) group is a reactive functional group that specifically targets and couples with aldehyde and ketone groups.[1] This reaction forms a stable hydrazone bond, enabling the site-specific conjugation of this compound to biomolecules containing or modified to contain carbonyl groups, such as oxidized glycoproteins.[2][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Functional components of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics make it a well-defined and reliable reagent for bioconjugation.

| Property | Value | Reference(s) |

| Chemical Formula | C37H71N5O15S | [1][2] |

| Molecular Weight | 858.05 g/mol | [4][5] |

| Appearance | White Solid | [5] |

| Purity | ≥95% | [2] |

| Solubility | Aqueous soluble | [2] |

| Storage | -20°C for long-term storage, avoid light | [2][5] |

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications, primarily centered around its ability to link molecules of interest to the biotin-avidin system.

-

Biotinylation of Biomolecules: The most common application is the biotin labeling of various biomolecules. This includes:

-

Glycoproteins and Carbohydrates: The hydrazide group can react with aldehyde groups introduced into the sugar moieties of glycoproteins and other carbohydrates through mild oxidation with sodium periodate (B1199274).[2]

-

Proteins and Peptides: Carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues) can be activated by carbodiimides (like EDC) to react with the hydrazide group.[6]

-

RNA: The 3'-terminal ribose of RNA can be oxidized to generate an aldehyde, which can then be labeled with biotin hydrazide.[6]

-

-

Antibody-Drug Conjugates (ADCs): In the context of ADCs, the hydrazide can be used to form a hydrazone linkage, connecting a cytotoxic drug to an antibody.[1][3] This bond is designed to be stable in circulation but can be cleaved under specific conditions within the target cell.[3]

-

PROTAC Linker: this compound can be utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][][8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

-

Surface and Nanoparticle Functionalization: The molecule can be used to attach biotin to the surfaces of nanoparticles, microplates, or other materials that have been functionalized with aldehyde or ketone groups.[1] This allows for the subsequent immobilization of avidin/streptavidin-conjugated molecules.

-

Drug Delivery and Targeting: The PEG component can improve the pharmacokinetic properties of a conjugated drug, such as increasing its half-life in circulation.[3][9] The biotin moiety can be used for targeted delivery to cells or tissues that have been engineered to express avidin or streptavidin.

The following diagram illustrates a generalized workflow for the biotinylation of a glycoprotein (B1211001) using this compound.

Caption: Workflow for glycoprotein biotinylation.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the biotinylation of glycoproteins and proteins using this compound, based on established methods for biotin hydrazides.[6][10][11]

Biotinylation of Glycoproteins via Periodate Oxidation

This protocol is designed for labeling carbohydrate groups on glycoproteins.[6]

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium acetate (B1210297) buffer (100 mM, pH 5.5)

-

Sodium meta-periodate (NaIO4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Gel filtration column or dialysis cassettes for purification

Procedure:

-

Preparation of Glycoprotein: Dissolve the glycoprotein to be labeled in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.[11]

-

Oxidation:

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same sodium acetate buffer.[11] Keep this solution on ice and protected from light.

-

Add the periodate solution to the glycoprotein solution in a 1:1 volume ratio.[11]

-

Incubate the reaction on ice for 30 minutes in the dark.[11]

-

-

Removal of Oxidant: Separate the oxidized glycoprotein from excess sodium periodate using a desalting column (e.g., Sephadex G-25) equilibrated with 100 mM sodium acetate buffer, pH 5.5.[6][11]

-

Biotinylation:

-

Purification: Remove unreacted this compound by gel filtration or dialysis against a suitable buffer (e.g., PBS).[6][11]

Biotinylation of Proteins via Carbodiimide Coupling

This method targets carboxyl groups on proteins.[6]

Materials:

-

Protein of interest

-

This compound

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)[6]

-

MES buffer or 150 mM NaCl, pH adjusted to 5.0-6.0

-

Dimethyl sulfoxide (DMSO)

-

Gel filtration column or dialysis cassettes for purification

Procedure:

-

Preparation of Protein: Dissolve the protein in MES buffer or 150 mM NaCl at a concentration of 5-10 mg/mL.[6] Adjust the pH to be between 5.0 and 6.0.[6]

-

Preparation of Reagents:

-

Biotinylation:

-

Purification: Separate the biotinylated protein from unreacted reagents by gel filtration or dialysis.[6]

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

As mentioned, this compound can serve as a linker in the synthesis of PROTACs. The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The diagram below illustrates this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

In this pathway, the PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can facilitate multiple rounds of degradation.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. purepeg.com [purepeg.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. msesupplies.com [msesupplies.com]

- 10. interchim.fr [interchim.fr]

- 11. proteochem.com [proteochem.com]

An In-Depth Technical Guide to Biotin-PEG12-hydrazide: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG12-hydrazide is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, proteomics, and drug development. This technical guide provides a comprehensive overview of its core mechanism of action, detailing the specific roles of its biotin (B1667282), polyethylene (B3416737) glycol (PEG), and hydrazide functional groups. We will explore its primary application in the targeted biotinylation of glycoproteins and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, quantitative data on reaction parameters and stability, and a comparative analysis with other biotinylation reagents to assist researchers in the effective application of this versatile molecule.

Introduction: The Molecular Architecture of this compound

This compound is meticulously designed with three key functional components, each contributing to its specific reactivity and utility in biological systems.

-

Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high and specific affinity for the proteins avidin (B1170675) and streptavidin (Ka ≈ 10¹⁵ M⁻¹)[1]. This robust interaction forms the basis for the detection, purification, and immobilization of biotinylated molecules.

-

PEG12 Spacer Arm: The 12-unit polyethylene glycol (PEG) linker is a hydrophilic and flexible spacer. Its primary functions are to enhance the aqueous solubility of the entire molecule and the resulting conjugate, and to minimize steric hindrance between the biotin group and the conjugated biomolecule, ensuring efficient binding to avidin or streptavidin[2].

-

Hydrazide Reactive Group: The terminal hydrazide group (-NH-NH₂) is a potent nucleophile that specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond[3][4]. This targeted reactivity is central to its mechanism of action.

Core Mechanism of Action: The Chemistry of Conjugation

The principal mechanism of action of this compound involves a two-step process for the labeling of glycoproteins:

Step 1: Generation of Aldehyde Groups on Glycoproteins

Glycoproteins do not naturally possess a sufficient number of accessible aldehyde or ketone groups for efficient labeling. Therefore, the initial step involves the chemical generation of these reactive moieties from the sugar residues of the glycoprotein's glycans. This is most commonly achieved through mild oxidation with sodium meta-periodate (NaIO₄). Periodate selectively cleaves the vicinal diols present in sialic acids and other sugar residues, resulting in the formation of reactive aldehyde groups.

Step 2: Hydrazone Bond Formation

Following the oxidation step, the purified glycoprotein (B1211001) is incubated with this compound. The nucleophilic hydrazide group attacks the electrophilic aldehyde carbon on the sugar ring, leading to the formation of a carbon-nitrogen double bond known as a hydrazone. This reaction is most efficient under slightly acidic conditions (pH 4.5-6.0), which facilitates the dehydration step of the reaction. The resulting hydrazone bond is a stable covalent linkage.

Quantitative Data and Performance Characteristics

While specific kinetic data for this compound is not extensively published, the performance can be inferred from studies on analogous biotin-PEG-hydrazide molecules and the well-characterized chemistry of hydrazone formation.

| Parameter | Value/Characteristic | Reference/Comment |

| Optimal pH for Hydrazone Formation | 4.5 - 6.0 | The reaction rate follows a bell-shaped curve with respect to pH. At lower pH, the hydrazide is protonated and less nucleophilic, while at higher pH, the acid-catalyzed dehydration is less efficient[5]. |

| Hydrazone Bond Stability | Stable at neutral pH (7.4). Susceptible to hydrolysis under acidic conditions (pH < 6). | The half-life of hydrazone bonds decreases significantly as the pH becomes more acidic. This property can be exploited for pH-dependent drug release[6]. |

| Effect of PEGylation on Biotin-Avidin Binding | Increased PEG length can decrease binding affinity. | For PEGylated biotin, as the molecular weight of PEG increases, the equilibrium dissociation constant (Kd) with avidin can increase from ~10⁻¹⁵ M for free biotin to ~10⁻⁸ M for biotin-PEG-5000[2]. The PEG12 spacer is not expected to significantly impair binding. |

| Reaction Time | 2-18 hours at room temperature | The reaction time can be optimized based on the specific glycoprotein and desired degree of labeling. |

| Catalysis | Aniline can be used as a catalyst to increase the reaction rate at neutral pH. | Aniline catalysis can significantly accelerate oxime and hydrazone ligation, allowing for lower concentrations of the labeling reagent to be used[3]. |

Experimental Protocols

Biotinylation of Glycoproteins

This protocol provides a general guideline for the biotinylation of a glycoprotein using this compound. Optimization may be required for specific applications.

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Glycerol (B35011) or Ethylene (B1197577) Glycol (optional, for quenching)

Procedure:

-

Preparation of Glycoprotein:

-

Dissolve the glycoprotein in 100 mM Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

-

-

Oxidation of Glycoprotein:

-

Freshly prepare a 20 mM solution of NaIO₄ in the Sodium Acetate Buffer.

-

Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.

-

Incubate the reaction for 30 minutes at room temperature in the dark.

-

(Optional) Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10 mM and incubate for 5 minutes.

-

Remove excess NaIO₄ and byproducts using a desalting column equilibrated with PBS (pH 7.4).

-

-

Biotinylation Reaction:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 2-4 hours at room temperature. For sensitive proteins, the reaction can be performed overnight at 4°C.

-

-

Purification of Biotinylated Glycoprotein:

-

Remove excess, unreacted this compound using a desalting column equilibrated with PBS or another suitable buffer for downstream applications.

-

Applications in Drug Development: PROTACs

This compound is also utilized as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[7][8][9][][11]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the hydrazide moiety can be used to conjugate the linker to a ligand for the target protein or the E3 ligase, provided that the ligand has a suitable carbonyl group. The biotin end of the molecule can serve as a valuable research tool for the detection, purification, and functional analysis of the resulting PROTAC.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Biotin-PEG12-Hydrazide: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG12-hydrazide is a heterobifunctional crosslinker that serves as a critical tool in modern biochemical and pharmaceutical research. It integrates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide group. This unique combination of features makes it an invaluable reagent for the specific labeling, purification, and detection of biomolecules, particularly in the fields of glycoproteomics, targeted protein degradation, and drug delivery.

The biotin group provides a well-established and highly specific handle for affinity-based applications, such as immunoprecipitation and western blotting. The PEG12 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the overall efficiency and signal-to-noise ratio in various assays. The terminal hydrazide group (-NH-NH2) offers a selective reactive handle for covalent conjugation to carbonyl groups (aldehydes and ketones), which can be natively present on molecules or, more commonly, introduced through oxidative treatment of carbohydrates on glycoproteins. This technical guide provides an in-depth overview of the primary applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Applications

Glycoprotein Labeling and Cell Surface Glycoproteomics

One of the principal applications of this compound is in the selective labeling and enrichment of glycoproteins. The carbohydrate moieties (glycans) of glycoproteins can be mildly oxidized with sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups from cis-diols present in the sugar rings. The hydrazide group of the linker then reacts with these newly formed aldehydes to form a stable hydrazone bond. This strategy is central to the Cell Surface Capture (CSC) technique, a powerful method for identifying and quantifying cell surface glycoproteins by mass spectrometry.[1][2]

The workflow typically involves:

-

Oxidation: Intact cells are treated with a mild oxidizing agent to generate aldehydes on surface glycoproteins.

-

Labeling: The oxidized cells are then incubated with this compound for covalent conjugation.

-

Enrichment: After cell lysis, the biotinylated glycoproteins are captured using streptavidin-coated beads.

-

Analysis: The enriched proteins are then identified and quantified, often by mass spectrometry.

PROTAC® Development

This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] In this context, the hydrazide group can be coupled to a suitable functional group (e.g., an aldehyde or ketone) on either the target protein ligand or the E3 ligase ligand to form one end of the PROTAC molecule. While the biotin group is not essential for the final PROTAC's mechanism of action, it can be used as a versatile handle for purification, detection, or in pull-down assays during the development and characterization of the PROTAC molecule.

Bioconjugation to Carboxyl Groups

In addition to reacting with aldehydes and ketones, the hydrazide group can be conjugated to carboxylic acids (-COOH) using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the biotinylation of proteins and peptides at their aspartic acid and glutamic acid residues, or at their C-terminus.

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following tables provide representative data from studies using closely related hydrazide-biotin reagents in cell surface glycoproteomics. These values can serve as a benchmark for expected performance.

Table 1: Efficiency of Cell Surface Glycoprotein Identification using Hydrazide Chemistry

| Cell Line | Number of N-glycopeptides Identified | Number of Unique Proteins Identified | Percentage of Identified Proteins Predicted to be on Cell Surface | Reference |

| A549 | >2000 | 411 | High | [5] |

| OVCAR3 | >2000 | 467 | High | [5] |

| U87MG | >2000 | 433 | High | [5] |

| Jurkat T-cells | Not specified | Several hundred | High |

Data is for the Direct Cell Surface Capture (D-CSC) method which uses hydrazide chemistry, and is comparable to biotin-hydrazide based methods.

Table 2: Quantitative Glycoproteomics Analysis of Human Serum

| Parameter | Result | Reference |

| Number of N-glycoproteins identified from human plasma | 303 | |

| Number of non-redundant N-glycopeptides identified | 2053 | |

| Reproducibility of quantification (RSD for H/L ratio) | < 50% for 97% of glycosites |

This data demonstrates the robustness of hydrazide chemistry-based enrichment for quantitative mass spectrometry.

Experimental Protocols

Protocol 1: Biotinylation of Cell Surface Glycoproteins

This protocol is adapted from the Cell Surface Capture (CSC) methodology.

Materials:

-

Cells in culture (adherent or suspension)

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 6.5

-

Oxidation Solution: 1-10 mM Sodium periodate (NaIO₄) in cold Labeling Buffer (prepare fresh)

-

This compound solution: 5 mM in Labeling Buffer (may require DMSO for initial solubilization)

-

Quenching Solution: 1 mM Glycerol in PBS

-

Lysis Buffer: RIPA buffer or similar, with protease inhibitors

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation: Harvest cells (e.g., 5 x 10⁷ cells) and wash twice with cold Labeling Buffer.

-

Oxidation: Resuspend the cell pellet in cold Oxidation Solution and incubate for 15-30 minutes at 4°C in the dark.

-

Quenching: Quench the oxidation reaction by adding Quenching Solution and incubating for 5 minutes at 4°C.

-

Washing: Pellet the cells and wash three times with cold Labeling Buffer to remove residual periodate and glycerol.

-

Biotinylation: Resuspend the oxidized cells in the this compound solution and incubate for 60-90 minutes at 4°C with gentle rotation.

-

Washing: Pellet the cells and wash three times with cold PBS to remove excess biotinylation reagent.

-

Cell Lysis: Lyse the cells using an appropriate Lysis Buffer.

-

Enrichment: Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated glycoproteins.

-

Washing: Wash the beads extensively with Lysis Buffer followed by high-salt and low-salt buffers to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins (e.g., by boiling in SDS-PAGE sample buffer) for downstream analysis such as Western blotting or mass spectrometry. For mass spectrometry, on-bead digestion followed by specific release of glycopeptides (e.g., using PNGase F) is common.

Protocol 2: PROTAC Synthesis via Amide Coupling (General)

This protocol describes a general method for coupling a hydrazide-containing linker to a carboxylic acid-functionalized ligand, a common step in PROTAC synthesis.

Materials:

-

This compound

-

Carboxylic acid-containing ligand (for E3 ligase or target protein)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation: Dissolve the carboxylic acid-containing ligand (1 equivalent), HATU (1.2 equivalents), and DIPEA (2-3 equivalents) in anhydrous DMF. Stir at room temperature for 15-30 minutes.

-

Coupling: Add this compound (1.2 equivalents) to the activated ligand solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Caption: Workflow for Cell Surface Glycoprotein Labeling and Enrichment.

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

References

- 1. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Water Solubility and Application of Biotin-PEG12-hydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility characteristics and common applications of Biotin-PEG12-hydrazide. This bifunctional linker, which incorporates a biotin (B1667282) moiety for strong avidin (B1170675)/streptavidin binding and a hydrazide group for coupling to carbonyls (aldehydes and ketones), is a valuable tool in bioconjugation and drug development. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer significantly influences its physicochemical properties, most notably its solubility.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional crosslinker. Its utility stems from its two primary reactive groups:

-

Biotin: A vitamin that exhibits an exceptionally high affinity for avidin and streptavidin, forming a stable and specific non-covalent interaction. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.

-

Hydrazide: A nucleophile that reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly useful for labeling glycoproteins, as the carbohydrate moieties can be oxidized to generate aldehydes.

-

PEG12 Spacer: The polyethylene glycol chain enhances the water solubility of the molecule.[1][2] This hydrophilic spacer also increases the flexibility and reduces steric hindrance, which can improve the accessibility of the biotin group for binding to avidin or streptavidin.[1]

Water Solubility Profile

While specific quantitative solubility values for this compound are not consistently published across manufacturers, the presence of the PEG12 spacer confers significant aqueous solubility.[2] The hydrophilic nature of the PEG chain overcomes the limited solubility of the biotin and hydrazide moieties.

| Property | Observation | Source |

| Aqueous Solubility | Described as an "aqueous soluble biotinylation reagent." The PEG12 spacer enhances hydrophilicity and improves solubility in aqueous environments. | [1][2] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as DMSO, which is often used to prepare stock solutions. | [3][4] |

| Comparison to Non-PEGylated Analogues | Biotin Hydrazide (without the PEG spacer) has a reported solubility of 2 mg/mL in PBS, requiring sonication and heating to 60°C to achieve a clear solution. The PEGylated version is expected to have significantly higher solubility under milder conditions. | [5] |

Experimental Protocols

This protocol describes the labeling of glycoproteins by oxidizing their carbohydrate side chains to create aldehyde groups, which then react with the hydrazide moiety of this compound.

Materials:

-

Glycoprotein (B1211001) to be labeled

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Aniline (B41778) (optional, as a catalyst)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: e.g., Glycerol (B35011)

-

Desalting column or dialysis cassette for purification

-

DMSO (for stock solution preparation)

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

-

Incubate the reaction in the dark for 15-30 minutes at room temperature.

-

Quench the oxidation reaction by adding glycerol to a final concentration of 10-20 mM and incubating for 5 minutes.

-

Remove excess periodate (B1199274) and byproducts by dialysis against the Reaction Buffer or by using a desalting column.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 50 mM. This stock solution can be stored at -20°C.[3]

-

-

Biotinylation Reaction:

-

Add the this compound stock solution to the oxidized glycoprotein solution. The optimal molar ratio of the biotinylation reagent to the protein should be determined empirically, but a starting point is a 20- to 50-fold molar excess.[3]

-

If using a catalyst, add aniline to a final concentration of 1-10 mM.

-

Incubate the reaction for 2-4 hours at room temperature. For less stable proteins, the incubation can be performed at 4°C overnight.

-

-

Purification of the Biotinylated Glycoprotein:

-

Remove excess, unreacted this compound by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

-

-

Storage:

-

Store the purified biotinylated glycoprotein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

This protocol provides a general workflow to estimate the relative solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a series of microcentrifuge tubes.

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

Incubate the tubes at a constant temperature (e.g., 25°C) on a rotator for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant.

-

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the appropriate wavelength for biotin or the hydrazide group (this may require determining the absorbance maximum first).

-

Create a standard curve using known concentrations of this compound to determine the concentration in the saturated supernatant.

-

-

Calculation of Solubility:

-

The concentration of the saturated supernatant represents the aqueous solubility of this compound under the tested conditions.

-

Visualizations

Below are diagrams illustrating the key processes involving this compound.

References

The Strategic Advantage of PEG12 Spacers in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to cellular imaging. The unparalleled strength and specificity of the biotin-streptavidin interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, make it an invaluable tool.[1][2][3] However, the full potential of this interaction can be hindered by factors such as steric hindrance, reduced solubility of labeled proteins, and non-specific binding. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer arm, particularly a 12-unit PEG linker (PEG12), into biotinylation reagents has emerged as a critical innovation to overcome these challenges. This technical guide provides a comprehensive overview of the benefits of the PEG12 spacer arm in biotinylation, supported by experimental protocols and data.

Core Benefits of the PEG12 Spacer Arm

The unique properties of the PEG12 spacer arm significantly enhance the performance of biotinylation reagents in a variety of applications. These benefits stem from the inherent characteristics of polyethylene glycol: its hydrophilicity, flexibility, and defined length.

Enhanced Solubility and Reduced Aggregation

A primary advantage of the PEG12 spacer is its ability to impart hydrophilicity to the biotinylated molecule.[4][5][6] This is particularly beneficial when labeling proteins that are prone to aggregation or have low solubility in aqueous buffers. The hydrophilic nature of the PEG chain helps to keep the modified protein in solution, preventing the formation of aggregates that can lead to loss of function and inaccurate experimental results.[4][7] For instance, antibodies labeled with PEGylated biotin reagents exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers.[4][8]

Reduced Steric Hindrance

The long and flexible nature of the PEG12 spacer arm, which has a length of approximately 56 Å, physically separates the biotin moiety from the labeled molecule.[5][6] This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep biotin-binding pocket of streptavidin or avidin.[7] This is crucial when biotin is attached to bulky macromolecules or when the biotinylated protein needs to interact with streptavidin immobilized on a solid support, such as a bead or a microplate.

Minimized Non-Specific Binding

The PEG spacer creates a neutral, hydrophilic layer around the biotinylated molecule. This "stealth" effect reduces non-specific binding to other proteins and surfaces, leading to lower background signals and improved signal-to-noise ratios in assays like ELISA and Western blotting.[1][9]

Quantitative Data and Properties

While direct quantitative comparisons of binding kinetics and solubility for PEG12-biotinylated molecules versus other spacer types are not extensively documented in comparative tables in the literature, the qualitative benefits are well-established. The following tables summarize key properties and provide a framework for understanding the impact of the PEG12 spacer.

| Property | Description | Reference |

| Spacer Arm Length | ~56.0 Å | [5][6] |

| Molecular Weight | 941.09 g/mol (for NHS-PEG12-Biotin) | [10] |

| Solubility | High in aqueous buffers and organic solvents like DMSO and DMF. | [4][7] |

| Reactivity | NHS ester chemistry targets primary amines (-NH2) on proteins and other molecules. | [4] |

| Benefit | Qualitative Impact | Comparison with Hydrocarbon Spacers (e.g., LC-Biotin) |

| Solubility | Significantly increases the water solubility of the biotinylated molecule. | Hydrocarbon spacers are hydrophobic and can decrease the solubility of the labeled molecule, potentially leading to aggregation.[4][7] |

| Aggregation | Reduces aggregation of labeled proteins, especially antibodies, in solution. | Proteins labeled with hydrocarbon spacers are more prone to aggregation during storage and use.[4][8] |

| Steric Hindrance | The long, flexible spacer provides better access for streptavidin binding. | Shorter, more rigid hydrocarbon spacers can lead to steric hindrance, potentially reducing binding efficiency.[7] |

| Non-specific Binding | The hydrophilic PEG chain minimizes non-specific interactions with other surfaces and proteins. | The hydrophobic nature of hydrocarbon spacers can increase non-specific binding through hydrophobic interactions.[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG12-biotinylation reagents. Below are protocols for key experiments.

Protocol 1: General Protein Biotinylation using NHS-PEG12-Biotin

This protocol describes the biotinylation of a generic protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

EZ-Link™ NHS-PEG12-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG12-Biotin in anhydrous DMSO or DMF. For example, dissolve 1 mg of the reagent in approximately 106 µL of solvent.[8]

-

Biotinylation Reaction:

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

-

Quantification of Biotinylation: Determine the degree of biotinylation using the HABA assay (see Protocol 4).

Protocol 2: Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells.

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

NHS-PEG12-Biotin

-

Anhydrous DMSO

-

Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS, pH 8.0.[4]

-

Biotinylation Reagent Preparation: Prepare a 250 mM stock solution of NHS-PEG12-Biotin in anhydrous DMSO.[4]

-

Labeling Reaction: Add the biotinylation reagent to the cell suspension to a final concentration of 2.5-5 mM. Incubate for 30 minutes at room temperature. For temperature-sensitive experiments, incubation at 4°C can reduce the internalization of the reagent.[4]

-

Quenching: Wash the cells three times with quenching solution (e.g., PBS containing 100 mM glycine) to quench and remove excess biotinylation reagent.[4]

-

Cell Lysis and Downstream Analysis: The biotinylated cells can now be lysed for subsequent analysis, such as affinity purification of surface proteins.

Protocol 3: Pull-Down Assay for Protein-Protein Interaction Analysis

This protocol outlines the use of a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein (prepared as in Protocol 1)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate containing potential prey proteins

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

Procedure:

-

Bait Immobilization: Incubate the streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Washing: Wash the beads with wash buffer to remove any unbound bait protein.

-

Prey Capture: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the prey proteins to bind to the immobilized bait.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads using the elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry to identify the interacting prey proteins.

Protocol 4: HABA Assay for Quantifying Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified from excess free biotin)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.[11][12]

-

Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.[11][12]

-

Final Absorbance: After the absorbance reading stabilizes, record the final absorbance at 500 nm.[11][12]

-

Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA dye from the avidin. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law, with the extinction coefficient of the HABA/avidin complex being approximately 34,000 M⁻¹cm⁻¹.[11]

Visualizing Workflows and Pathways

Experimental and Signaling Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow using biotinylation and a relevant signaling pathway that can be studied using these techniques.

Caption: Workflow for a pull-down assay using a PEG12-biotinylated bait protein.

Caption: Experimental workflow for proximity-dependent biotin identification (BioID).

Caption: Simplified EGFR signaling pathway and the application of biotinylation.

Conclusion

The PEG12 spacer arm offers significant advantages in biotinylation applications by enhancing the solubility of labeled molecules, reducing steric hindrance for streptavidin binding, and minimizing non-specific interactions. These benefits translate to improved assay sensitivity, lower background, and more reliable and reproducible results. For researchers, scientists, and drug development professionals, the use of biotinylation reagents incorporating a PEG12 spacer represents a strategic choice for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics. The detailed protocols and workflows provided in this guide offer a practical starting point for leveraging the power of PEG12-biotinylation in your research.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermo Scientific EZ-Link NHS-PEG12-Biotin, No-Weigh Format 10 x 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. Thermo Scientific™ EZ-Link™ NHS-PEG12-Biotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]

- 7. vectorlabs.com [vectorlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. anaspec.com [anaspec.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Hydrazide Group: A Cornerstone of Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic formation of stable, covalent linkages between biomolecules and other molecular entities is paramount. Among the chemical functionalities employed for this purpose, the hydrazide group has emerged as a versatile and powerful tool. Its unique reactivity towards carbonyl compounds—aldehydes and ketones—provides a highly chemoselective method for the conjugation of proteins, antibodies, nucleic acids, and other biomolecules. This technical guide provides a comprehensive overview of the function of the hydrazide group in bioconjugation, detailing its underlying chemistry, quantitative performance metrics, and practical experimental protocols.

Core Principles of Hydrazide-Based Bioconjugation

The primary role of the hydrazide group (-NHNH₂) in bioconjugation is its reaction with an aldehyde (-CHO) or a ketone (C=O) to form a hydrazone bond. This reaction is a condensation reaction, involving the elimination of a water molecule.

The resulting carbon-nitrogen double bond of the hydrazone is what covalently links the two molecules. A key advantage of this chemistry is its bioorthogonality; aldehydes and ketones are relatively rare in native biological systems, which minimizes off-target reactions.[1] Aldehydes can be readily introduced into biomolecules, such as glycoproteins, through mild oxidation of their carbohydrate moieties.[2]

Reaction Mechanism and pH Dependence

The formation of a hydrazone is a pH-dependent process. The reaction is generally acid-catalyzed, with an optimal pH range typically between 4.5 and 7.[2][3] Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide. However, at very low pH, the hydrazide itself can be protonated, which reduces its nucleophilicity and slows the reaction.[3]

Aniline (B41778) Catalysis for Enhanced Efficiency

To improve the rate and efficiency of hydrazone formation, particularly at neutral pH, aniline can be used as a catalyst.[2][4][5] Aniline reacts rapidly with the aldehyde to form a protonated Schiff base intermediate, which is more reactive than the initial aldehyde. The hydrazide then readily displaces the aniline to form the more stable hydrazone bond.[4][5] This catalytic approach can lead to a significant increase in conjugation yields.[2]

Quantitative Data on Hydrazide Bioconjugation

The efficiency and stability of hydrazone linkages are critical considerations in the design of bioconjugates. The following tables summarize key quantitative data from the literature.

Table 1: Second-Order Rate Constants for Hydrazone Formation

| Reactants | Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 6-Hydrazinopyridyl-peptide + Benzaldehyde | pH 4.5 | 3.0 ± 0.3 | [6] |

| 6-Hydrazinopyridyl-peptide + Benzaldehyde + 10 mM Aniline | pH 7.0 | 10 | [6] |

| 2-(Dimethylamino)ethylhydrazine (DMAEH) + various small aldehydes | pH 7.4 | 0.23 - 208 | [7] |

| Phenylhydrazine + Butyraldehyde | pH 7.4 | ~13 | [8] |

| Phenylhydrazine + 4-Nitrobenzaldehyde | pH 7.4 | ~0.9 | [8] |

Note: Rate constants can vary significantly based on the specific reactants, buffer conditions, and temperature.

Table 2: Hydrolytic Stability of Hydrazone and Related Linkages

| Linkage Type | Conditions (pD) | Half-life (t½) | Reference |

| Methylhydrazone | 7.0 | < 1 hour | [9][10] |

| Acetylhydrazone | 7.0 | ~2 hours | [9][10] |

| Semicarbazone | 7.0 | ~5 hours | [9][10] |

| Oxime | 7.0 | ~25 days | [9][10] |

| Trialkylhydrazonium ion | 7.0 | > 420 days | [10] |

| Acyl hydrazone (from AcBut) | pH 7.4, 37°C | > 24 hours (6% hydrolysis) | [11] |

| Acyl hydrazone (from AcBut) | pH 4.5, 37°C | < 24 hours (97% release) | [11] |

Note: pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O). Data highlights the pH-sensitive nature of hydrazone bonds, which are more stable at neutral pH and more labile in acidic environments. Oximes are generally more stable than hydrazones.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of hydrazide bioconjugation. Below are protocols for key experimental procedures.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the creation of reactive aldehyde groups on the carbohydrate moieties of glycoproteins, such as antibodies.

Materials:

-

Glycoprotein (B1211001) (e.g., antibody) solution in a suitable buffer (e.g., PBS)

-

Sodium meta-periodate (NaIO₄)

-

0.1 M Sodium Acetate Buffer, pH 5.5

-

Desalting column (e.g., Sephadex G-25)

-

Ethylene (B1197577) glycol (optional, for quenching)

Procedure:

-

Buffer Exchange: If necessary, exchange the glycoprotein into 0.1 M Sodium Acetate Buffer, pH 5.5, using a desalting column or dialysis. Adjust the protein concentration to 2-5 mg/mL.[12]

-

Periodate Oxidation:

-

Prepare a fresh solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5. The final concentration of periodate in the reaction will typically be between 10 mM and 100 mM.[12]

-

Add the periodate solution to the glycoprotein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[12]

-

-

Quenching (Optional): To stop the reaction, add ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.[12]

-

Purification: Immediately remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired conjugation buffer (e.g., PBS, pH 7.2-7.4).[12] The resulting oxidized glycoprotein now contains reactive aldehyde groups.

Protocol 2: Hydrazide Conjugation to an Aldehyde-Modified Protein

This protocol outlines the reaction of a hydrazide-containing molecule with an aldehyde-functionalized protein.

Materials:

-

Aldehyde-modified protein (from Protocol 1)

-

Hydrazide-derivatized molecule (e.g., fluorescent dye, biotin, drug)

-

Conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 7.4)

-

Aniline (optional, as a catalyst)

-

DMSO (for dissolving the hydrazide derivative)

-

Purification system (e.g., desalting column, SEC, or HIC)

Procedure:

-

Prepare Hydrazide Solution: Dissolve the hydrazide-derivatized molecule in a minimal amount of DMSO to create a stock solution (e.g., 10-50 mM).[13]

-

Conjugation Reaction:

-

To the solution of the aldehyde-modified protein, add the hydrazide stock solution to achieve a desired molar excess of the hydrazide.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.[6]

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[13] The reaction can also be performed overnight at 4°C.

-

-

Purification: Remove the excess, unreacted hydrazide derivative and catalyst (if used) from the conjugated protein using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).

Visualizing Key Processes in Hydrazide Bioconjugation

The following diagrams, generated using Graphviz, illustrate the fundamental chemical reactions and workflows involved in hydrazide bioconjugation.

Caption: General reaction scheme for hydrazone bond formation.

Caption: Aniline-catalyzed hydrazone formation pathway.

Caption: Workflow for antibody-drug conjugate (ADC) synthesis.

Conclusion

The hydrazide group offers a robust and highly specific chemical handle for bioconjugation. The formation of a hydrazone bond with aldehydes or ketones provides a stable linkage under physiological conditions, with the added advantage of pH-tunable stability for applications such as drug delivery.[10][] The reaction kinetics can be significantly enhanced through aniline catalysis, enabling efficient conjugation even at low reactant concentrations.[6] With well-established protocols and a growing body of quantitative data, hydrazide-based bioconjugation continues to be a cornerstone technology for researchers and professionals in drug development, diagnostics, and fundamental life sciences research.

References

- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

The Strategic Role of Hydrophilic PEG Linkers in Advanced Protein Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains, a process known as PEGylation, has become an indispensable strategy in the development of therapeutic proteins and other biologics. The hydrophilic and flexible nature of PEG linkers imparts a range of highly desirable physicochemical properties to the conjugated protein. These modifications can dramatically enhance a drug's therapeutic profile by improving its solubility, stability, and pharmacokinetic properties, while simultaneously reducing its immunogenicity. This guide provides a detailed examination of the core functions of hydrophilic PEG linkers, supported by quantitative data, experimental protocols, and conceptual diagrams to illustrate key processes.

Core Advantages of Protein PEGylation

The conjugation of PEG linkers to a protein surface confers several critical advantages that are pivotal for therapeutic applications:

-

Enhanced Solubility and Stability : PEG linkers are highly hydrophilic, with each repeating ethylene (B1197577) oxide unit capable of coordinating with two to three water molecules.[1][2] This creates a hydration shell around the protein, which can significantly increase the solubility of hydrophobic molecules and prevent aggregation.[3][4] This hydration also contributes to enhanced conformational stability, protecting the protein from proteolysis and degradation.[5]

-

Reduced Immunogenicity and Antigenicity : The large, flexible PEG chains create a "stealth" shield around the protein.[6][7] This steric hindrance masks immunogenic epitopes on the protein surface, reducing recognition by the immune system and subsequent antibody formation.[1][8][9]

-

Improved Pharmacokinetics (PK) : PEGylation dramatically increases the hydrodynamic size of the protein.[10] This increased size reduces renal clearance, as the larger conjugate is less efficiently filtered by the kidneys.[10][11] The shielding effect also protects the protein from enzymatic degradation in the bloodstream.[8] Both factors contribute to a significantly prolonged circulation half-life, which allows for less frequent dosing.[11][12][13]

Quantitative Impact of PEGylation

The effects of PEGylation are quantifiable and have been demonstrated across a wide range of therapeutic proteins. The following tables summarize representative data illustrating these benefits.

Table 1: Illustrative Data on the Effect of PEGylation on Protein Solubility and Pharmacokinetics

| Protein | Modification | Molecular Weight of PEG (kDa) | Elimination Half-life (t½) | Fold Increase in Half-life | Reference |

| rhTIMP-1 | Native | - | 1.1 hours | - | [11][14] |

| rhTIMP-1 | PEGylated (Lysine) | 20 | 28 hours | ~25x | [11][14] |

| L-asparaginase | Native | - | Short half-life | - | [15] |

| L-asparaginase | PEGylated | - | Prolonged retention | Significant | [15] |

| Interferon alfa-2a | Native | - | 3-8 hours | - | [16] |

| Interferon alfa-2a | PEGylated (Pegasys®) | 40 (branched) | 77 hours | ~10-25x | [16] |

Data are compiled from multiple sources for illustrative purposes and specific values can vary based on experimental conditions.

Table 2: Impact of PEGylation on Physicochemical Properties

| Property | Effect of PEGylation | Mechanism |

| Water Solubility | Significantly Increased | The hydrophilic nature of the PEG chain creates a hydration shell, improving interaction with aqueous environments.[4][17] |

| LogD (Hydrophilicity) | Decreased | A lower LogD value indicates greater hydrophilicity. For example, a PSMA inhibitor's LogD7.4 decreased from -2.64 to -4.23 after PEG modification.[17] |

| Aggregation | Reduced | Steric hindrance from PEG chains prevents protein-protein interactions that lead to aggregation.[5] |

| Proteolytic Degradation | Reduced | The PEG shield sterically hinders the approach of proteolytic enzymes.[5][13] |

Experimental Protocols & Methodologies

Successful PEGylation requires precise control over reaction conditions and thorough characterization of the final conjugate.

Protocol 1: General Procedure for Protein Labeling with an NHS-Ester PEG Linker

N-hydroxysuccinimide (NHS) esters are among the most common reactive groups used for PEGylation, as they efficiently react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.[8][18]

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).

-

Amine-reactive PEG-NHS Ester (e.g., mPEG-NHS).

-

Anhydrous organic solvent (e.g., DMSO or DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., Size-Exclusion Chromatography [SEC] or dialysis cassettes).

Procedure:

-

Protein Preparation : Ensure the protein sample is in an amine-free buffer. Buffers like Tris or glycine (B1666218) will compete with the protein for the NHS ester and must be removed, for example, by dialysis.[18][19]

-

Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage, as the NHS ester is moisture-sensitive and hydrolyzes quickly.[18]

-

Conjugation Reaction : Add a calculated molar excess (typically 10- to 50-fold) of the dissolved PEG-NHS solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[18][20]

-

Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[18][20]

-

Quenching : (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.[20]

-

Purification : Remove unreacted PEG reagent and byproducts. Size-exclusion chromatography (SEC) is highly effective for separating the larger PEG-protein conjugate from the smaller, unreacted PEG molecules.[20] Dialysis is another common method.[18]

Protocol 2: Characterization of PEGylated Proteins

It is crucial to characterize the resulting conjugate to determine the degree of PEGylation and confirm its integrity.

A. SDS-PAGE Analysis:

-

Principle : Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their apparent molecular weight. Due to the large hydrodynamic size of the attached PEG chains, PEGylated proteins migrate much slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.[21]

-

Procedure :

-

Prepare samples of the native protein and the purified PEGylated protein.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[21]

-

Run the gel according to standard procedures.

-

Stain the gel with a protein stain (e.g., Coomassie Blue).

-

-

Expected Result : The lane with the PEGylated protein will show one or more bands at a significantly higher apparent molecular weight compared to the sharp band of the native protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).[21]

B. Size-Exclusion Chromatography (SEC):

-

Principle : SEC separates molecules based on their hydrodynamic radius. It is used both for purification and for analytical characterization.[22]

-

Procedure :

-

Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

-

Inject a sample of the purified PEGylated protein.

-

Monitor the elution profile using UV absorbance (typically at 280 nm).

-

-

Expected Result : The PEGylated protein will elute earlier than the native protein due to its larger size. The chromatogram can reveal the homogeneity of the product and detect the presence of aggregates (which elute even earlier) or remaining native protein (which elutes later).[22][23]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in protein PEGylation.

Caption: A step-by-step workflow for protein labeling using an amine-reactive PEG-NHS ester.

Caption: Hydrophilic PEG chains form a protective shield, blocking access by enzymes and antibodies.

Caption: Comparison of linear, branched, and multi-arm PEG structures used in bioconjugation.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. frontiersin.org [frontiersin.org]

- 3. nhsjs.com [nhsjs.com]

- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. PEGylation - Wikipedia [en.wikipedia.org]

- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 12. tandfonline.com [tandfonline.com]

- 13. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 17. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. confluore.com [confluore.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of Biotin-PEG12-hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Biotin-PEG12-hydrazide. Understanding these parameters is critical for ensuring the integrity and performance of this versatile reagent in various applications, including bioconjugation, drug delivery, and diagnostic assay development.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a hydrazide group for covalent conjugation to carbonyl compounds (aldehydes and ketones). The specific structure of this molecule dictates its stability profile and storage requirements.

Recommended Storage and Handling

To maintain the chemical integrity and reactivity of this compound, proper storage and handling are essential.

Solid Form: For long-term storage, solid this compound should be stored at -20°C to -15°C , protected from light and moisture.[1][2] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1] When removed from cold storage, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive hydrazide group.[1][3] For frequent use, it is recommended to repackage the reagent into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1]

In Solution: Stock solutions of this compound should be prepared immediately before use.[3] The N-hydroxysuccinimide (NHS) ester moiety, if present in related biotinylation reagents, is particularly susceptible to hydrolysis in aqueous solutions.[3] While this compound does not contain an NHS ester, the hydrazide group can also be affected by moisture over time. If a stock solution must be stored, it should be prepared in a dry (anhydrous) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and stored at -20°C under an inert gas.[4] With proper handling, such stock solutions may be stable for a limited period, for instance, up to three months for some related PEG reagents.[4]

Chemical Stability Profile

The chemical stability of this compound is primarily influenced by the reactivity of the hydrazide group and the potential for degradation of the PEG linker and biotin moiety under certain conditions.

pH Stability of the Hydrazide and Hydrazone Linkage

The hydrazide group of this compound reacts with aldehydes and ketones to form a hydrazone bond. The stability of this resulting hydrazone linkage is highly dependent on pH. Hydrazone hydrolysis is acid-catalyzed, meaning the bond is more labile in acidic environments and relatively stable at neutral or physiological pH.[5][6]

This pH-dependent stability is a key feature often exploited in drug delivery systems designed to release a payload in the acidic microenvironment of tumors or within cellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[5]

Quantitative Stability Data of a Representative Hydrazone Linker:

| pH | Half-life (t½) | Environment |

| 7.2 | 183 hours | Physiological pH |

| 5.0 | 4.4 hours | Acidic (e.g., endosomal) |

This data is from a study on an antibody-drug conjugate utilizing a hydrazone linker and serves to illustrate the significant impact of pH on hydrazone bond stability.[5]

The reaction to form the hydrazone bond is typically fastest at a slightly acidic pH of approximately 4.5.[5] Many biological applications, however, require the reaction to proceed at a neutral pH, which can be challenging due to slower reaction rates.[5][7]

Oxidative Stability

Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation. Therefore, it is important to protect this compound from excessive exposure to air and oxidizing agents.[1] Storage under an inert atmosphere is recommended to minimize this risk.[1]

Thermal Stability

Photostability

Exposure to light, particularly UV light, can potentially degrade the biotin moiety and other components of the molecule.[8] Therefore, it is crucial to store this compound in the dark.[1]

Potential Degradation Pathways

The primary degradation pathway of concern for this compound is the hydrolysis of the hydrazide group or the resulting hydrazone bond.

Figure 1. Reaction and primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound or its conjugates, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the degradation products.

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study.

Figure 2. Workflow for a forced degradation study of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetate (B1210297) buffer, pH 5.0

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid or Trifluoroacetic acid (HPLC grade)

-

HPLC system with UV or Mass Spectrometric (MS) detector

-

LC-MS system for characterization

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

-

Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidation: Dilute the stock solution in 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution (in a neutral buffer like PBS) at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the stock solution (in a transparent vial) to a light source with a defined output (e.g., UV lamp).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching:

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

-

For other stress conditions, the reaction may be stopped by cooling the sample to -20°C.

-

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

HPLC Method for Stability Analysis

A reverse-phase HPLC (RP-HPLC) method can be developed to separate the parent this compound from its degradation products.

Instrumentation:

-

HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3 µm)

-

UV detector (monitoring at ~200 nm for biotin) or a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.[9]

Mobile Phase:

-

A: Water with 0.1% formic acid or TFA

-

B: Acetonitrile with 0.1% formic acid or TFA

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic species. The exact gradient should be optimized for the specific application.

Analysis: The percentage of intact this compound can be calculated by comparing the peak area at each time point to the initial peak area (time zero).

NMR Spectroscopy for Monitoring Hydrazone Bond Hydrolysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the kinetics of hydrazone bond formation and hydrolysis in real-time.

Procedure:

-

Prepare the Biotin-PEG12-hydrazone conjugate.

-

Dissolve the purified conjugate in a deuterated buffer (e.g., deuterated acetate buffer for acidic pH or deuterated PBS for neutral pH).

-

Acquire ¹H NMR spectra at regular intervals.

-

Monitor the disappearance of signals corresponding to the hydrazone proton and the appearance of signals from the hydrolyzed products.

-

The rate of hydrolysis can be determined by integrating the relevant peaks over time.[10]

Summary and Conclusions

This compound is a valuable reagent whose stability is critical for its successful application. Key takeaways for ensuring its integrity are:

-

Storage: Store the solid compound at -20°C to -15°C, protected from light and moisture.

-

Handling: Allow the reagent to warm to room temperature before opening. Prepare solutions fresh and store them appropriately if necessary.

-

Stability: The hydrazone bond formed is susceptible to acid-catalyzed hydrolysis, a property that can be leveraged in drug delivery applications. The compound should be protected from oxidizing agents and prolonged exposure to light.

By following these guidelines and employing appropriate analytical methods to assess stability, researchers can ensure the reliable performance of this compound in their experiments.

References

- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 2. PLL-g-PEG-Biotin - Lifeasible [lifeasible.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. rjptonline.org [rjptonline.org]

- 10. mdpi.com [mdpi.com]

Biotin-PEG12-hydrazide for PROTAC Linker Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, solubility, and cell permeability. This technical guide provides a comprehensive overview of the use of Biotin-PEG12-hydrazide as a heterobifunctional linker in the synthesis of PROTACs. We will delve into its chemical properties, provide detailed experimental protocols, present quantitative data on the performance of similar linkers, and visualize key biological and experimental workflows.